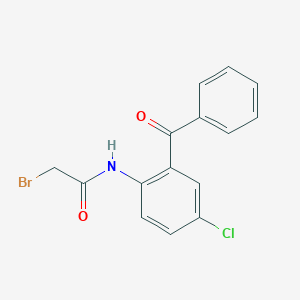

N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClNO2/c16-9-14(19)18-13-7-6-11(17)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYHFSBVBDFTML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186276 | |

| Record name | N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32580-26-0 | |

| Record name | N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32580-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032580260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide: Core Properties and Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide, a pivotal chemical intermediate in the synthesis of various pharmaceuticals, most notably the benzodiazepine class of drugs. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, physicochemical properties, chemical reactivity, and analytical characterization. The guide emphasizes the causality behind experimental choices and provides validated protocols to ensure scientific integrity and reproducibility.

Introduction and Strategic Importance

This compound, also known by its synonym 2-(2-bromoacetamido)-5-chlorobenzophenone, is a substituted acetamide derivative. Its molecular structure incorporates a benzophenone core, a feature central to the pharmacological activity of many benzodiazepines. The strategic importance of this compound lies in its role as a direct precursor to the 1,4-benzodiazepine ring system. The presence of a bromoacetyl group provides a reactive electrophilic site essential for the subsequent intramolecular cyclization step, which forms the characteristic seven-membered diazepine ring. Understanding the properties and handling of this intermediate is critical for the efficient and safe production of active pharmaceutical ingredients (APIs) like bromazepam.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. These properties dictate the choice of solvents, reaction conditions, and purification methods.

Table 1: Core Physicochemical and Computed Properties

| Property | Value | Source(s) |

| CAS Number | 32580-26-0 | [1] |

| Molecular Formula | C₁₅H₁₁BrClNO₂ | [1] |

| Molecular Weight | 352.61 g/mol | [1] |

| Appearance | Solid, White Solid | [2][3] |

| Melting Point | 108 - 110 °C | [2] |

| Solubility | Chloroform (Slightly), Methanol (Slightly, Heated) | [3] |

| IUPAC Name | This compound | [1] |

| InChI Key | VYYHFSBVBDFTML-UHFFFAOYSA-N | [1][2] |

Synthesis and Mechanism

The primary and most efficient synthesis of this compound involves the N-acylation of 2-amino-5-chlorobenzophenone. The choice of acylating agent and reaction conditions is critical to achieving high yield and purity.

Reaction Principle

The synthesis is a nucleophilic acyl substitution reaction. The amino group of 2-amino-5-chlorobenzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl group on bromoacetyl bromide. The electron-withdrawing nature of the benzoyl group and the chloro substituent on the aniline ring slightly decreases the nucleophilicity of the amino group; however, the reaction proceeds efficiently under appropriate conditions.[4] A base is often implicitly formed or can be added to neutralize the hydrogen bromide (HBr) byproduct, driving the reaction to completion.

Detailed Experimental Protocol

This protocol is based on established methodologies for the acylation of aminobenzophenones.[4][5]

Objective: To synthesize this compound via N-acylation.

Materials:

-

2-amino-5-chlorobenzophenone (1.0 equivalent)

-

Bromoacetyl bromide (1.1 equivalents)

-

Anhydrous benzene or glacial acetic acid

-

2N Sodium hydroxide solution (for work-up)

-

Anhydrous sodium sulfate

-

Benzene and petroleum ether (for recrystallization)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-5-chlorobenzophenone in anhydrous benzene.

-

Acylation: While stirring at room temperature, add bromoacetyl bromide dropwise to the solution. A precipitate of the hydrobromide salt of the starting amine may form.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Wash the solution with 2N sodium hydroxide to neutralize HBr and remove any unreacted bromoacetyl bromide, followed by washing with water until the washings are neutral.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution and concentrate it in vacuo to yield the crude product.

-

Purification: Recrystallize the crude residue from a mixture of benzene and petroleum ether to obtain the purified this compound as a crystalline solid.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Chemical Reactivity and Application in Bromazepam Synthesis

The primary utility of this compound is as a precursor for benzodiazepine synthesis. The molecule is designed for a subsequent intramolecular cyclization reaction.

Cyclization to 7-Membered Ring

The key reaction involves treating the bromoacetamide intermediate with a source of ammonia. The ammonia acts as a nucleophile, first displacing the bromide ion (an excellent leaving group) to form an amino-acetamide intermediate. This is followed by an intramolecular nucleophilic attack of the newly introduced amino group onto the carbonyl carbon of the benzophenone moiety. This sequence of reactions results in the formation of the 1,4-benzodiazepine ring structure.

Experimental Protocol: Synthesis of Bromazepam

This generalized protocol is based on the well-established cyclization reaction using ammonia.[6][7]

Objective: To synthesize 7-bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (a close analog, demonstrating the principle) from the corresponding bromoacetamide intermediate.

Materials:

-

This compound (1.0 equivalent)

-

Anhydrous ammonia

-

Methanol or Ethanol

-

Hexamethylenetetramine (optional catalyst/ammonia source)[7]

Procedure:

-

Reaction Setup: In a pressure-resistant vessel, dissolve this compound in methanol.

-

Ammonolysis: Cool the solution and saturate it with anhydrous ammonia gas. Alternatively, hexamethylenetetramine can be used in refluxing methanol, as it slowly releases ammonia.[7]

-

Cyclization: Seal the vessel and heat the mixture. The reaction is typically heated at reflux for several hours (e.g., 10-24 hours).[7] Monitor the reaction by TLC.

-

Isolation: After completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.

-

Purification: Filter the crystalline product, wash with cold methanol and then with hot water to remove salts and impurities.[7] Dry the product under vacuum.

Reaction Mechanism Diagram

Caption: Reaction mechanism for benzodiazepine synthesis.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of this compound.

-

Chromatography: Thin Layer Chromatography (TLC) is used for rapid reaction monitoring. High-Performance Liquid Chromatography (HPLC) is suitable for quantitative purity analysis, often using a reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[8]

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Key signals in ¹H NMR would include aromatic protons, the methylene protons of the bromoacetyl group, and the amide proton.

-

Infrared (IR) Spectroscopy: IR analysis would show characteristic absorption bands for the amide N-H and C=O stretching, as well as the benzophenone C=O stretch.[9]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight and isotopic pattern, which is distinctive due to the presence of both bromine and chlorine atoms.[9]

-

Safety and Handling

As a bromoacetamide derivative and a chemical intermediate, this compound must be handled with appropriate care.

-

Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear protective gloves, a lab coat, and safety goggles.[10]

-

Handling Precautions: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Avoid contact with skin and eyes.[10][11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

References

- 1. This compound | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 32580-26-0 [sigmaaldrich.com]

- 3. Cas 32580-26-0,2-BROMOACETAMIDO-5-CHLOROBENZOPHENONE | lookchem [lookchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US3203990A - 2-amino-2'-halo-5-nitro benzophenones - Google Patents [patents.google.com]

- 6. Cas 1812-30-2,Bromazepam | lookchem [lookchem.com]

- 7. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. rsc.org [rsc.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide (CAS 32580-26-0): A Key Intermediate in Bromazepam Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide, a pivotal intermediate in the synthesis of the widely used anxiolytic drug, bromazepam. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, explores its analytical characterization, and elucidates its critical role in the formation of the benzodiazepine ring system. Safety precautions and handling procedures are also thoroughly addressed to ensure its proper and safe utilization in a laboratory setting.

Chemical Identity and Physical Properties

This compound, with the CAS number 32580-26-0, is a substituted acetamide derivative. Its molecular structure incorporates a benzophenone moiety, a chloro-substituted phenyl ring, and a bromoacetamide functional group, making it a reactive precursor for cyclization reactions.[1]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁BrClNO₂ | PubChem[1] |

| Molecular Weight | 352.61 g/mol | PubChem[1] |

| Appearance | White Solid | LookChem[2] |

| Melting Point | 108 - 110 °C | Sigma-Aldrich[3] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-(2-Bromoacetamido)-5-chlorobenzophenone, BCB | LookChem[2] |

Synthesis of this compound

The primary synthetic route to this compound involves the N-acylation of 2-amino-5-chlorobenzophenone with bromoacetyl bromide. The amino group of the benzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl bromide.

Figure 1: Synthesis of this compound.

Experimental Protocol

The following protocol is adapted from established methods for the synthesis of analogous benzodiazepine intermediates.[4]

Materials:

-

2-amino-5-chlorobenzophenone

-

Bromoacetyl bromide

-

Glacial acetic acid

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a flask equipped with a stirrer and protected from moisture, dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in glacial acetic acid.

-

Cool the resulting solution in an ice bath to 0-5 °C.

-

While maintaining the low temperature, slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the stirred solution.

-

Continue stirring the reaction mixture at a low temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold glacial acetic acid to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Role in Bromazepam Synthesis: Cyclization to a Benzodiazepine

This compound serves as the direct precursor to the core structure of bromazepam. The synthesis proceeds via an intramolecular cyclization reaction, where the amide nitrogen attacks the carbon bearing the bromine atom, leading to the formation of the seven-membered diazepine ring. This reaction is typically carried out in the presence of a base, such as ammonia or an amine, which facilitates the deprotonation of the amide nitrogen and the subsequent nucleophilic attack.

References

N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide chemical structure

An In-depth Technical Guide to N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide: Structure, Synthesis, and Application

Introduction

This compound is a highly functionalized organic compound of significant interest in medicinal and synthetic chemistry. Its structure, which integrates a benzophenone core, a chloro-substituent, and a reactive bromoacetamide moiety, makes it a pivotal intermediate in the synthesis of complex heterocyclic systems. Notably, its precursor, 2-amino-5-chlorobenzophenone, is a well-established starting material for the production of the 1,4-benzodiazepine class of drugs, which includes widely known anxiolytics and sedatives.[1][2] This guide provides a comprehensive technical overview of the compound's chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role as a versatile building block in drug discovery and development.

Chemical Identity and Physicochemical Properties

The precise identification and characterization of a compound's physical properties are fundamental for its application in research and development. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.[3]

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-(2-Bromo-acetylamino)-5-chloro-benzophenone, 2-bromoacetamido-5-chlorobenzophenone | [3][5] |

| CAS Number | 32580-26-0 | [4][6] |

| Molecular Formula | C₁₅H₁₁BrClNO₂ | [4][6] |

| Molecular Weight | 352.61 g/mol | [4] |

| Appearance | White Solid | [3] |

| Melting Point | 108 - 110 °C | |

| InChIKey | VYYHFSBVBDFTML-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CBr | [4] |

Synthesis and Reaction Mechanism

The synthesis of this compound is most efficiently achieved through the N-acylation of its primary amine precursor, 2-amino-5-chlorobenzophenone. This reaction leverages the nucleophilicity of the amino group to attack an electrophilic bromoacetyl source.

Causality of Experimental Choices

The chosen synthetic route is direct and high-yielding. The use of a base (e.g., pyridine or triethylamine) is critical to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. An inert solvent like dichloromethane or tetrahydrofuran is used to dissolve the reactants without participating in the reaction.

Experimental Protocol: Synthesis

Materials:

-

2-amino-5-chlorobenzophenone

-

Bromoacetyl bromide

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath and add pyridine (1.1 eq) dropwise with stirring.

-

Acylation: While maintaining the temperature at 0 °C, add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM dropwise over 30 minutes. The formation of a precipitate (pyridinium hydrobromide) is typically observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with water, 1N HCl, and saturated sodium bicarbonate solution.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure, crystalline solid.

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

| Technique | Purpose and Expected Observations |

| ¹H NMR | To confirm the proton environment. Expected signals include distinct peaks for the aromatic protons on the two phenyl rings, a singlet for the methylene (-CH₂-) protons adjacent to the bromine atom, and a broad singlet for the amide (N-H) proton. |

| ¹³C NMR | To identify all unique carbon atoms. The spectrum should show signals for the aromatic carbons, the two carbonyl carbons (ketone and amide), and the methylene carbon. |

| IR Spectroscopy | To identify key functional groups. Characteristic absorption bands would include N-H stretching (~3300 cm⁻¹), C=O stretching for the ketone (~1665 cm⁻¹) and amide (~1680 cm⁻¹), and C-Br stretching in the lower frequency region.[7] |

| Mass Spectrometry | To confirm the molecular weight and isotopic pattern. The mass spectrum will show a molecular ion peak corresponding to 352.61 g/mol , with a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.[4] |

| HPLC | To determine the purity of the final compound. A reverse-phase HPLC method can be used to assess purity, with the compound showing a single major peak.[6] |

Reactivity and Application in Drug Discovery

The chemical reactivity of this compound is dominated by the bromoacetyl moiety. The bromine atom is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic substitution. This property makes the compound a potent alkylating agent and a valuable precursor for building more complex molecular architectures, particularly heterocyclic ring systems.[8]

Its primary application is as an intermediate in the synthesis of pharmaceuticals. The reactive "handle" provided by the bromoacetamide group allows for intramolecular or intermolecular reactions to form new rings. For instance, treatment with a suitable reagent can induce cyclization to form a benzodiazepine ring system, a core structure in many psychoactive drugs.[9][10]

Caption: Role as a precursor in the synthesis of benzodiazepine-based therapeutics.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][11]

Recommended Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

First Aid:

Conclusion

This compound is a compound of significant synthetic utility. Its well-defined structure, characterized by multiple reactive sites, establishes it as a versatile intermediate for the construction of complex, biologically active molecules. The reliable synthetic protocols for its preparation and the clear understanding of its chemical reactivity underscore its importance for researchers, scientists, and professionals in the field of drug development, particularly in the exploration of novel central nervous system agents and other therapeutic compounds. Proper analytical characterization and adherence to strict safety protocols are paramount when working with this potent chemical building block.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. angenechemical.com [angenechemical.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide, a key chemical intermediate in the synthesis of pharmacologically active compounds. Authored from the perspective of a Senior Application Scientist, this document synthesizes its fundamental physicochemical properties, outlines a detailed synthetic protocol, and explores its applications in the field of drug development, with a focus on its role as a precursor to central nervous system (CNS) agents.

Core Molecular and Physical Characteristics

This compound is a solid organic compound with the molecular formula C15H11BrClNO2.[1][2][3] Its structure features a central acetamide linkage with a 2-benzoyl-4-chlorophenyl group on the nitrogen and a bromoacetyl group. This specific arrangement of functional groups makes it a valuable reagent in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 352.61 g/mol | [1][2][3][4] |

| Molecular Formula | C15H11BrClNO2 | [1][2][3] |

| CAS Number | 32580-26-0 | [1][2] |

| Physical Form | Solid | |

| Melting Point | 108 - 110 °C | |

| Purity | Typically ≥97% | |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-(2-bromoacetamido)-5-chloro-benzophenone, N-(2-Benzoyl-4-chlorophenyl)-alpha-bromoacetamide |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 2-amino-5-chlorobenzophenone with bromoacetyl bromide. This reaction is a standard method for the formation of N-substituted-2-bromoacetamides.[5][6]

Experimental Protocol: Synthesis via Acylation

This protocol is based on established methods for the synthesis of N-substituted acetamides.

Materials:

-

2-amino-5-chlorobenzophenone

-

Bromoacetyl bromide

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or another suitable base

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

-

Slowly add a solution of bromoacetyl bromide (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting the central nervous system.

Precursor to Anxiolytic and Skeletal Muscle Relaxant Agents

Research has demonstrated that this compound is a key starting material for the synthesis of novel acetamide derivatives with potential anxiolytic and skeletal muscle relaxant properties.[7] The synthetic strategy involves the reaction of the bromoacetamide with substituted phenylpiperazines to yield N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides.[7]

Molecular docking studies of these derivatives have shown that they can effectively dock into the binding pocket of the GABA-A receptor, which is a key target for many anxiolytic and sedative drugs.[7] This suggests a potential mechanism of action for the observed biological activities.

Caption: Proposed mechanism of action for derived CNS agents.

Analytical Characterization

High-performance liquid chromatography (HPLC) is a suitable method for analyzing the purity and identity of this compound. A reverse-phase (RP) HPLC method can be employed for this purpose.[2][8]

Protocol: Reverse-Phase HPLC Analysis

-

Column: Newcrom R1 or a similar C18 column.[8]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[2][8]

-

Detection: UV detection at a suitable wavelength.

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[2][8]

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.[9]

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER/doctor if you feel unwell.

-

P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

References

- 1. This compound | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound|lookchem [lookchem.com]

- 4. N-(2-benzoyl-4-chlorophenyl)-N-bromoacetamide | C15H11BrClNO2 | CID 154157817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. irejournals.com [irejournals.com]

- 7. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide: Synthesis, Characterization, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide, a key intermediate in the synthesis of various pharmaceuticals. Intended for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, synthesis, and critical role in the development of therapeutic agents, particularly those in the benzodiazepine class.

Chemical Identity and Properties

This compound is a substituted aromatic amide with the confirmed International Union of Pure and Applied Chemistry (IUPAC) name This compound .[1][2] This compound is also known by other names such as 2-(2-bromo-acetylamino)-5-chloro-benzophenone and 2-(2-bromoacetamido)-5-chlorobenzophenone.[1]

Key identifiers and physical properties are summarized in the table below for quick reference.

| Identifier/Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 32580-26-0 | [1] |

| Molecular Formula | C₁₅H₁₁BrClNO₂ | [1] |

| Molecular Weight | 352.61 g/mol | [1] |

| Physical Form | Solid | [3] |

| Melting Point | 108 - 110 °C | [3] |

| InChI Key | VYYHFSBVBDFTML-UHFFFAOYSA-N | [1][3] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of its precursor, 2-amino-5-chlorobenzophenone. This precursor is then acylated to yield the final product.

Synthesis of the Precursor: 2-Amino-5-chlorobenzophenone

2-Amino-5-chlorobenzophenone is a critical starting material for the synthesis of many benzodiazepines.[4][5] Several synthetic routes have been established for its preparation, with the Friedel-Crafts acylation being one of the most prominent methods.[4][6]

Experimental Protocol: Friedel-Crafts Acylation for 2-Amino-5-chlorobenzophenone

This protocol involves the reaction of p-chloroaniline with an acylating agent like benzoyl chloride.

-

Materials:

-

p-Chloroaniline

-

o-Fluorobenzoyl chloride (as an alternative acylating agent)

-

20% Dilute sulfuric acid

-

Ice

-

-

Procedure:

-

In a 2 L reaction flask, combine 280 g of o-fluorobenzoyl chloride and 100 g of p-chloroaniline.

-

Heat the mixture to 200 °C with continuous stirring for 2 hours.

-

Cool the reaction mixture to 150 °C and cautiously add 1 L of 20% dilute sulfuric acid.

-

Further cool the mixture to room temperature and then pour it into 1 kg of ice to precipitate the product.

-

Filter the crude product and wash it with water.[6]

-

The following diagram illustrates the workflow for this synthesis and purification process.

Caption: Synthesis and purification of 2-amino-5-chlorobenzophenone.

Acylation of 2-Amino-5-chlorobenzophenone to this compound

The final step in the synthesis is the N-acylation of 2-amino-5-chlorobenzophenone with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of the amino group in 2-amino-5-chlorobenzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. This is followed by the elimination of the halide ion to form the final amide product.

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol: N-acylation

This protocol is adapted from similar acylation reactions of 2-amino-5-chlorobenzophenone.

-

Materials:

-

2-Amino-5-chlorobenzophenone

-

Bromoacetyl bromide

-

Anhydrous solvent (e.g., ethyl acetate or dichloromethane)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

-

Procedure:

-

In a reactor equipped with a stirrer, thermometer, and reflux condenser, dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in the anhydrous solvent.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add the non-nucleophilic base (1.1 equivalents) to the solution with stirring.

-

Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by washing with water and brine.

-

The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.

-

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, most notably the 1,4-benzodiazepine class of drugs.[6] Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the γ-aminobutyric acid (GABA) type A receptor, which is the primary inhibitory neurotransmitter receptor in the brain.

The bromoacetamide functional group in this compound provides a reactive site for further chemical transformations, allowing for the construction of the diazepine ring system characteristic of benzodiazepines. While specific examples of drugs synthesized directly from this bromo-derivative are not extensively documented in publicly available literature, its chloro-analog, N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide, is a known intermediate in the synthesis of diazepam. It is highly probable that the bromo-analog serves a similar purpose in the synthesis of other benzodiazepine derivatives.

The general synthetic pathway to benzodiazepines from this intermediate would involve a cyclization reaction, often with ammonia or a primary amine, to form the seven-membered diazepine ring.

Caption: Role as an intermediate in benzodiazepine synthesis.

Analytical Characterization

The purity and identity of this compound can be confirmed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing purity and for pharmacokinetic studies.[7] A reverse-phase HPLC method with a mobile phase containing acetonitrile, water, and an acid modifier (like phosphoric or formic acid) can be employed for its analysis.[7]

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS), are essential for structural elucidation and confirmation.

Safety and Handling

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[3]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Pharmaceutical Synthesis

N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of benzodiazepines, a class of psychoactive drugs. Its structural features, a substituted benzophenone backbone with a reactive bromoacetamide group, make it a versatile building block for creating complex heterocyclic systems. This guide provides a comprehensive overview of its synthesis, from the preparation of its precursor to the final product, with a focus on the underlying chemical principles and practical laboratory procedures.

The Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is primarily a two-step process, beginning with the synthesis of the precursor, 2-amino-5-chlorobenzophenone, followed by its N-acylation with bromoacetyl bromide.

Part 1: Synthesis of the Precursor: 2-Amino-5-chlorobenzophenone

The most common and industrially relevant method for synthesizing 2-amino-5-chlorobenzophenone is through a Friedel-Crafts acylation reaction.[1][2] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, catalyzed by a Lewis acid. In this case, p-chloroaniline is acylated with benzoyl chloride in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).[3]

Mechanism of Friedel-Crafts Acylation:

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, ZnCl₂, coordinates to the chlorine atom of the benzoyl chloride, making the carbonyl carbon more susceptible to nucleophilic attack by the electron-rich aromatic ring of p-chloroaniline. The amino group (-NH₂) of p-chloroaniline is a strongly activating, ortho-, para-directing group, which facilitates the electrophilic attack at the ortho position.[1]

Experimental Protocol: Synthesis of 2-Amino-5-chlorobenzophenone

This protocol is adapted from established industrial methods for the synthesis of aminobenzophenones.[3]

Materials:

-

p-Chloroaniline

-

Benzoyl chloride

-

Zinc chloride (anhydrous)

-

Toluene (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous zinc chloride (1.2 equivalents) and anhydrous toluene.

-

Addition of Reactants: To the stirred suspension, add p-chloroaniline (1 equivalent). Heat the mixture to 60°C.

-

Acylation: Slowly add benzoyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature between 60-70°C. The reaction is exothermic.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of concentrated hydrochloric acid to hydrolyze the intermediate imine.

-

Isolation of Crude Product: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain the crude 2-amino-5-chlorobenzophenone. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, to yield a yellow crystalline solid.

Part 2: Synthesis of this compound

The second and final step is the N-acylation of 2-amino-5-chlorobenzophenone with bromoacetyl bromide. This reaction forms an amide bond between the amino group of the benzophenone precursor and the bromoacetyl group.

Mechanism of N-Acylation:

This reaction is a classic example of nucleophilic acyl substitution.[4][5] The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. This results in the formation of a tetrahedral intermediate, which then collapses, expelling the bromide ion as a leaving group and forming the stable amide product. A base is often used to neutralize the hydrogen bromide (HBr) byproduct.[5]

Experimental Protocol: Synthesis of this compound

This protocol is based on a procedure for a structurally similar compound and established methods for N-acylation.[6]

Materials:

-

2-Amino-5-chlorobenzophenone

-

Bromoacetyl bromide

-

Dichloromethane (anhydrous)

-

Sodium carbonate solution (10% aqueous)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0°C in an ice bath.

-

Addition of Acylating Agent: Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution.

-

Reaction and Neutralization: After the addition of bromoacetyl bromide, slowly add a 10% aqueous solution of sodium carbonate with vigorous stirring while maintaining the temperature at 0°C. Continue stirring the two-phase system at 0°C for 30 minutes.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water, and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization. A common solvent system for recrystallization of similar compounds is a mixture of dichloromethane and ether or ethanol.[6][7] This should yield this compound as a solid.

Data Presentation

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |

| 2-Amino-5-chlorobenzophenone | C₁₃H₁₀ClNO | 231.68 | Yellow Crystalline Solid | 99[8] |

| This compound | C₁₅H₁₁BrClNO₂ | 352.61 | Solid | 108 - 110 |

Trustworthiness: A Self-Validating System

The reliability of this synthetic pathway is ensured through rigorous characterization of the final product. The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and physical methods.

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.

-

Melting Point Analysis: A sharp melting point range close to the literature value (108-110 °C) is a good indicator of purity.

-

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of all protons in the molecule. The spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the bromoacetyl group, and the amide proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon environments within the molecule, including the two carbonyl carbons (ketone and amide).

-

FTIR (Fourier-Transform Infrared) Spectroscopy: To identify the key functional groups, such as the N-H stretch of the amide, the C=O stretches of the ketone and amide, and the C-Br stretch.

-

Visualization of the Synthesis Pathway

Caption: Overall synthesis pathway for this compound.

References

- 1. Synthesis method of 2-amino-5-chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 2. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. prepchem.com [prepchem.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. rsc.org [rsc.org]

The Lynchpin in Benzodiazepine Synthesis: A Technical Guide to N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Intermediate

In the intricate landscape of pharmaceutical synthesis, the efficient construction of complex molecular architectures often hinges on the reliability of key intermediates. N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide, a substituted acetamide derivative of 2-amino-5-chlorobenzophenone, stands as a quintessential example of such a critical building block.[1][2] Its paramount importance lies in its role as a direct precursor to a class of widely prescribed psychoactive drugs: the 1,4-benzodiazepines, most notably bromazepam.[3] The strategic incorporation of a bromoacetyl group onto the aniline nitrogen of 2-amino-5-chlorobenzophenone furnishes a molecule primed for intramolecular cyclization, the pivotal step in the formation of the seven-membered diazepine ring. This technical guide provides a comprehensive review of the synthesis, characterization, and chemical significance of this compound, offering a vital resource for researchers engaged in the development of novel central nervous system therapeutics.

Physicochemical Properties and Characterization

This compound is a solid at room temperature with a melting point range of 108-110 °C. Its molecular structure and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁BrClNO₂ | [2] |

| Molecular Weight | 352.61 g/mol | [2] |

| CAS Number | 32580-26-0 | [1] |

| Appearance | Solid | |

| Melting Point | 108 - 110 °C |

-

¹H NMR Spectroscopy: To confirm the presence of aromatic protons, the methylene protons of the bromoacetyl group, and the amide proton.

-

¹³C NMR Spectroscopy: To identify all unique carbon environments within the molecule.

-

FTIR Spectroscopy: To verify the presence of key functional groups, including the amide C=O stretch, N-H stretch, and aromatic C-H and C=C vibrations.

-

Mass Spectrometry: To confirm the molecular weight and isotopic pattern characteristic of a compound containing both bromine and chlorine.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is achieved through the N-acylation of 2-amino-5-chlorobenzophenone with bromoacetyl bromide. This reaction is a critical step in the overall synthesis of bromazepam and other related benzodiazepines. The following protocol is a generalized yet detailed procedure based on established methodologies for the acylation of aminobenzophenones.[4][5]

Reaction Scheme:

A schematic of the synthesis of the target compound.

Materials and Reagents:

-

2-Amino-5-chlorobenzophenone

-

Bromoacetyl bromide

-

Glacial Acetic Acid (or another suitable aprotic solvent)

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, stirrer, thermometer, etc.)

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Experimental Procedure:

-

Dissolution: In a flask equipped with a stirrer and thermometer and protected from moisture, dissolve 1 equivalent of 2-amino-5-chlorobenzophenone in a suitable volume of glacial acetic acid.[4]

-

Cooling: Cool the resulting solution in an ice bath to lower the temperature.[4]

-

Acylation: Slowly add 1 equivalent of bromoacetyl bromide dropwise to the cooled and stirring solution. It is crucial to maintain a low temperature during the addition to control the exothermic reaction.[4]

-

Reaction: Allow the reaction mixture to stir while monitoring its progress using Thin Layer Chromatography (TLC).[4]

-

Isolation: Once the reaction is complete, crystallization of the product can be induced by maintaining the cool temperature. The resulting precipitate is then collected by filtration.[4]

-

Washing and Purification: Wash the collected solid with a small amount of cold solvent. The crude this compound can be further purified by recrystallization to obtain the final product.[4]

The Pivotal Role in Benzodiazepine Synthesis: Cyclization to Bromazepam

The synthetic utility of this compound is fully realized in its subsequent transformation into the benzodiazepine ring system. Treatment of this intermediate with a source of ammonia, typically anhydrous ammonia, initiates an intramolecular cyclization cascade.

Mechanism of Cyclization:

The reaction proceeds through a two-step mechanism:

-

Nucleophilic Substitution: The ammonia acts as a nucleophile, displacing the bromide ion from the α-carbon of the bromoacetyl group to form a primary amine intermediate.

-

Intramolecular Cyclization: The newly formed primary amine then attacks the electrophilic carbon of the benzophenone's carbonyl group. This is followed by a dehydration step, leading to the formation of the seven-membered diazepine ring characteristic of benzodiazepines like bromazepam.

The cyclization pathway from the intermediate to Bromazepam.

Analytical Methodologies

The purity and identity of this compound, as well as its presence in reaction mixtures, can be determined using High-Performance Liquid Chromatography (HPLC). A reverse-phase method using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid is effective for its analysis.[6] This method is scalable and can be adapted for preparative separation to isolate impurities.[6]

Conclusion

This compound is a cornerstone intermediate in the synthesis of bromazepam and other 1,4-benzodiazepines. Its preparation via the N-acylation of 2-amino-5-chlorobenzophenone is a well-established and efficient process. Understanding the synthesis, characterization, and reactivity of this key molecule is fundamental for researchers and professionals in the field of medicinal chemistry and drug development. This guide provides a comprehensive overview to aid in the synthesis and application of this vital precursor in the ongoing quest for novel and improved central nervous system therapeutics.

References

- 1. 2-(2-Bromo-acetylamino)-5-chloro-benzophenone | CymitQuimica [cymitquimica.com]

- 2. This compound | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzodiazepine synthesis [quimicaorganica.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US3136815A - Amino substituted benzophenone oximes and derivatives thereof - Google Patents [patents.google.com]

- 6. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide on the Synthesis and Characterization of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide: A Key Intermediate in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide, a pivotal intermediate in the synthesis of various pharmaceutical compounds, particularly within the benzodiazepine class of drugs. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and potential applications, grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Importance of a Versatile Precursor

This compound is a derivative of 2-amino-5-chlorobenzophenone, a well-established building block in medicinal chemistry. The introduction of the bromoacetamide functional group onto the 2-amino-5-chlorobenzophenone scaffold creates a highly versatile intermediate. The bromine atom serves as an excellent leaving group, making the acetyl group susceptible to nucleophilic substitution, which is a cornerstone of many synthetic pathways for creating complex heterocyclic systems.

The strategic importance of this molecule lies in its potential role as a precursor to various psychoactive drugs, including anxiolytics and anticonvulsants. The benzophenone moiety is a common feature in many centrally acting agents, and the specific substitution pattern of a chlorine atom at the 4-position of the phenyl ring and the bromoacetamide group at the 2-position of the benzoyl-substituted ring provides a unique electronic and steric environment for subsequent chemical transformations.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is primarily achieved through the N-acylation of 2-amino-5-chlorobenzophenone with bromoacetyl bromide. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the benzophenone derivative acts as the nucleophile.

Causality Behind Experimental Choices

The choice of reagents and reaction conditions is critical for the successful synthesis of the target compound. 2-amino-5-chlorobenzophenone is a suitable starting material due to its commercial availability and its inherent reactivity. Bromoacetyl bromide is selected as the acylating agent because the bromine atom on the acetyl group provides a reactive site for further modifications. The use of a suitable solvent and the control of reaction temperature are crucial to prevent side reactions and ensure a high yield of the desired product.

Detailed Experimental Protocol

Materials and Reagents:

-

2-amino-5-chlorobenzophenone

-

Bromoacetyl bromide

-

Anhydrous Toluene

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous Sodium Sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in anhydrous toluene.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution. The base is crucial to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction, preventing the protonation of the starting amine.

-

Acylation: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add a solution of bromoacetyl bromide (1.1 equivalents) in anhydrous toluene dropwise from the dropping funnel over a period of 30 minutes. Maintaining a low temperature is essential to control the exothermic reaction and minimize the formation of side products.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Once the reaction is complete, filter the mixture to remove the triethylammonium bromide salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound must be confirmed through various spectroscopic techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁BrClNO₂ | [1] |

| Molecular Weight | 352.61 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 124-125 °C | [2] |

| CAS Number | 32580-26-0 | [1][2][3] |

Spectroscopic Data Interpretation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the methylene protons of the bromoacetyl group, and a broad singlet for the amide proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the rings.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons (ketone and amide), the aromatic carbons, and the methylene carbon of the bromoacetyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the ketone and the amide (Amide I band), and the N-H bending of the amide (Amide II band). The presence of the benzophenone and acetamide functionalities will be clearly identifiable.[4][5][6]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one bromine and one chlorine atom. The fragmentation pattern will likely involve the cleavage of the C-Br bond and the amide bond, providing further structural confirmation.[7][8][9]

Potential Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of 1,4-benzodiazepines, a class of drugs with significant therapeutic applications.[10][11] The bromoacetyl group provides a reactive handle for the introduction of various substituents, allowing for the creation of a diverse library of compounds for biological screening.

Role as a Precursor to Benzodiazepines

The synthesis of benzodiazepines often involves the cyclization of an N-substituted 2-aminobenzophenone derivative. This compound can be converted into various benzodiazepine scaffolds through a two-step process:

-

Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles, such as primary amines, to introduce a side chain.

-

Intramolecular Cyclization: Subsequent treatment with a suitable reagent can induce an intramolecular cyclization to form the characteristic seven-membered diazepine ring.

This synthetic strategy has been employed in the preparation of several marketed benzodiazepines and their analogs.[12][13]

Signaling Pathway Diagram (Hypothetical)

While the direct biological activity of this compound is not extensively studied, its derivatives, particularly benzodiazepines, are known to act as positive allosteric modulators of the GABA-A receptor.

Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.

Conclusion and Future Perspectives

This compound stands as a testament to the importance of well-designed chemical intermediates in the field of drug discovery. Its synthesis from readily available starting materials and its versatile reactivity make it a valuable tool for medicinal chemists. Further exploration of its reactivity and the biological activities of its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. As our understanding of the central nervous system and the molecular targets of psychoactive drugs continues to evolve, the strategic use of intermediates like this compound will undoubtedly play a crucial role in the development of next-generation pharmaceuticals.

References

- 1. This compound | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 32580-26-0,2-BROMOACETAMIDO-5-CHLOROBENZOPHENONE | lookchem [lookchem.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. Acetamide [webbook.nist.gov]

- 6. proprep.com [proprep.com]

- 7. Solved Help with Mass Spectra Fragmentation: I need help | Chegg.com [chegg.com]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]

- 13. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]

An In-depth Technical Guide to N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is a halogenated acetamide derivative of significant interest in synthetic organic chemistry, particularly as a pivotal intermediate in the synthesis of high-value pharmaceutical compounds. Its unique structural features, combining a benzophenone core with a reactive bromoacetamide moiety, make it a versatile building block for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its applications in drug development, with a focus on its role as a precursor to benzodiazepines like Lorazepam.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its handling, storage, and reactivity in various chemical transformations.

Core Identifiers and Molecular Characteristics

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 32580-26-0 | [1][2][3] |

| Molecular Formula | C₁₅H₁₁BrClNO₂ | [1][2] |

| Molecular Weight | 352.61 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 108 - 110 °C | [2] |

| LogP | 4.4 | [1] |

Synonyms: 2-(2-BROMO-ACETYLAMINO)-5-CHLORO-BENZOPHENONE, 2-(2-bromoacetamido)-5-chlorobenzophenone[1].

Solubility Profile

Based on the general solubility characteristics of benzophenone derivatives, this compound is expected to be practically insoluble in water due to its predominantly nonpolar structure.[4][5] It is anticipated to exhibit good solubility in a range of common organic solvents.

| Solvent | Expected Solubility | Rationale |

| Dichloromethane (DCM) | Soluble | A common solvent for organic reactions. |

| Chloroform | Soluble | Similar polarity to DCM. |

| Ethyl Acetate | Soluble | A moderately polar organic solvent. |

| Acetone | Soluble | A polar aprotic solvent.[4] |

| Ethanol | Soluble | A polar protic solvent.[6] |

| Methanol | Soluble | A polar protic solvent.[5] |

| Toluene | Soluble | A nonpolar aromatic solvent. |

| Hexane | Sparingly Soluble | A nonpolar aliphatic solvent. |

| Water | Insoluble | Highly polar protic solvent.[4][5][6] |

This solubility profile is inferred from the behavior of structurally similar compounds and should be confirmed experimentally for specific applications.

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the amide and the bromoacetyl functional groups.

Stability: As with other N-bromoacetamides, this compound is sensitive to light, moisture, and heat.[7][8] It is advisable to store it in a cool, dark, and dry place to prevent degradation. Upon heating, it may decompose and release toxic fumes.[4][8]

Reactivity:

-

Nucleophilic Substitution: The bromine atom on the acetyl group is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is central to its utility in synthesizing more complex molecules.

-

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, which would lead to the cleavage of the bromoacetamide group from the benzophenone core.

-

Reaction with Oxidizing Agents: The benzophenone moiety is generally stable, but strong oxidizing agents could potentially lead to degradation.[4]

-

Brominating Agent: N-bromoacetamides can act as brominating agents, particularly in the presence of radical initiators or under photochemical conditions.[9][10] This reactivity should be considered when planning synthetic routes.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the acylation of 2-amino-5-chlorobenzophenone with bromoacetyl bromide. The following protocol is adapted from established procedures for the synthesis of analogous compounds.[11]

Reaction Scheme

Caption: Synthesis of this compound.

Materials and Methods

-

Reactants:

-

2-Amino-5-chlorobenzophenone

-

Bromoacetyl bromide

-

-

Solvent:

-

Anhydrous Dichloromethane (DCM)

-

-

Reagents for Workup:

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

-

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Step-by-Step Protocol

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Stir the solution at room temperature until the starting material is fully dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Bromoacetyl Bromide: Slowly add bromoacetyl bromide (1.1 eq) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a solid.

Role in Drug Development: A Precursor to Lorazepam

This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably benzodiazepines. Its structure is primed for cyclization reactions to form the characteristic seven-membered diazepine ring. A prominent example of its application is in the synthesis of Lorazepam, a widely used anxiolytic and anticonvulsant medication.

Synthetic Pathway to Lorazepam

The bromoacetamide group in this compound provides a reactive handle for the subsequent intramolecular cyclization to form the benzodiazepine core. The following diagram illustrates a plausible synthetic workflow where the target compound serves as a crucial precursor.

Caption: Potential role in the synthesis of Lorazepam.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

-

Harmful if swallowed.[1]

-

Harmful in contact with skin.[1]

-

Causes skin irritation.[1]

-

Causes serious eye irritation.[1]

-

Harmful if inhaled.[1]

-

May cause respiratory irritation.[1]

Precautionary Measures:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water.

-

Store in a tightly sealed container in a cool, dry place away from light and moisture.

Conclusion

This compound is a compound of considerable synthetic utility, particularly for medicinal chemists and drug development professionals. Its well-defined physical and chemical properties, coupled with its strategic role as a precursor to valuable pharmaceuticals like Lorazepam, underscore its importance. The experimental protocol provided in this guide offers a reliable method for its preparation, enabling further research and development in the synthesis of novel bioactive molecules. As with all chemical reagents, a thorough understanding of its properties and adherence to safety protocols are paramount for its successful and safe application in the laboratory.

References

- 1. This compound | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 32580-26-0 [sigmaaldrich.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-BROMOACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. CAS 79-15-2: N-Bromoacetamide | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. US3136815A - Amino substituted benzophenone oximes and derivatives thereof - Google Patents [patents.google.com]

An In-depth Technical Guide on the Core Mechanism of Action of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide. Synthesizing data from chemical literature, pharmacological studies of structurally related compounds, and its established role as a synthetic precursor, we elucidate its primary function as an intermediate in the synthesis of 1,4-benzodiazepines. Consequently, its biological effects are intrinsically linked to the pharmacological profile of benzodiazepines, namely the modulation of the γ-aminobutyric acid type A (GABAA) receptor. This document will detail the evidence supporting this mechanism, provide relevant synthetic protocols, and offer insights for researchers in medicinal chemistry and drug development.

Introduction: Unveiling the Identity of a Key Precursor